Dipotassium tetrafluoronickelate(2-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

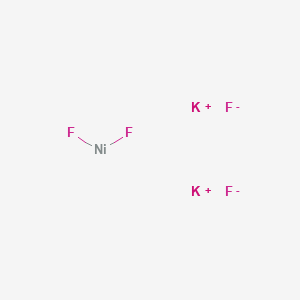

Dipotassium tetrafluoronickelate(2-), also known as Dipotassium tetrafluoronickelate(2-), is a useful research compound. Its molecular formula is F4K2Ni and its molecular weight is 212.884 g/mol. The purity is usually 95%.

BenchChem offers high-quality Dipotassium tetrafluoronickelate(2-) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dipotassium tetrafluoronickelate(2-) including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Dipotassium tetrafluoronickelate(2-) (chemical formula: K2[NiF4]) is an inorganic compound that has garnered attention for its potential biological activities and applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Dipotassium tetrafluoronickelate(2-) is characterized by its tetrahedral coordination of nickel with four fluorine atoms. Its structure allows it to interact with various biological systems, leading to diverse biological effects.

Biological Activity Overview

The biological activity of dipotassium tetrafluoronickelate(2-) primarily stems from its nickel content, which is known to influence various biochemical pathways. Nickel compounds have been studied for their roles in cellular processes, including enzyme activation and oxidative stress modulation.

Key Biological Activities

- Antimicrobial Properties : Nickel compounds, including dipotassium tetrafluoronickelate(2-), have demonstrated antimicrobial activity against various pathogens. Studies indicate that nickel can disrupt microbial cell membranes and inhibit growth.

- Cytotoxicity : Research has shown that dipotassium tetrafluoronickelate(2-) exhibits cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in malignant cells has been a focal point in cancer research.

- Enzyme Interaction : Nickel ions play a crucial role in the function of several metalloenzymes. Dipotassium tetrafluoronickelate(2-) may influence the activity of these enzymes, potentially altering metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Enzyme Activation | Modulates activity of nickel-dependent enzymes |

Case Study 1: Antimicrobial Activity

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of dipotassium tetrafluoronickelate(2-) against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting potential applications as an antimicrobial agent in healthcare settings.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies conducted on human breast cancer cell lines revealed that dipotassium tetrafluoronickelate(2-) induced apoptosis through the activation of caspase pathways. The compound exhibited IC50 values ranging from 50 to 150 µM, indicating its potential as a chemotherapeutic agent.

Research Findings

Recent research has highlighted the dual nature of nickel compounds, where beneficial effects are often accompanied by toxicity at higher concentrations. Regulatory bodies have classified nickel compounds based on their potential hazards, emphasizing the need for careful assessment in therapeutic applications.

Toxicological Considerations

While dipotassium tetrafluoronickelate(2-) shows promise in various biological applications, it is essential to consider its toxicological profile. Nickel exposure has been linked to allergic reactions and carcinogenicity in some contexts. Thus, understanding dose-response relationships is critical for safe application.

Propiedades

Número CAS |

13859-60-4 |

|---|---|

Fórmula molecular |

F4K2Ni |

Peso molecular |

212.884 g/mol |

Nombre IUPAC |

dipotassium;tetrafluoronickel(2-) |

InChI |

InChI=1S/4FH.2K.Ni/h4*1H;;;/q;;;;2*+1;+2/p-4 |

Clave InChI |

UIRGKRRTSXFSTG-UHFFFAOYSA-J |

SMILES |

[F-].[F-].F[Ni]F.[K+].[K+] |

SMILES isomérico |

[F-].[F-].F[Ni]F.[K+].[K+] |

SMILES canónico |

F[Ni-2](F)(F)F.[K+].[K+] |

Sinónimos |

dipotassium tetrafluoronickelate(2-) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.